molecular formula C7H12Cl2N2O B2826511 (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride CAS No. 1159812-22-2

(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride

Cat. No.: B2826511
CAS No.: 1159812-22-2
M. Wt: 211.09
InChI Key: PJVGRMDIGKOXLM-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C7H12Cl2N2O . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a methanol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride typically involves the reaction of 3-pyridinemethanol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: 3-(Aminomethyl)pyridine or 3-(Hydroxymethyl)pyridine.

    Substitution: 3-(Iodomethyl)pyridine or 3-(Methoxymethyl)pyridine.

Scientific Research Applications

Chemistry: (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and material science.

Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry. It helps in understanding the interactions between metal ions and organic molecules.

Medicine: In medicinal research, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases.

Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals. It is also used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme catalysis and signal transduction. The compound’s ability to form stable complexes with metal ions makes it valuable in studying metalloproteins and metalloenzymes.

Comparison with Similar Compounds

  • (2-(Aminomethyl)pyridin-3-yl)methanol
  • (2-(Aminomethyl)pyridin-3-yl)ethanol
  • (2-(Aminomethyl)pyridin-3-yl)propanol

Comparison:

  • (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for aqueous reactions and biological studies compared to its free base counterparts.
  • The presence of the methanol group in this compound allows for additional functionalization, making it a versatile intermediate in organic synthesis.
  • Compared to (2-(Aminomethyl)pyridin-3-yl)ethanol and (2-(Aminomethyl)pyridin-3-yl)propanol, the methanol derivative has a shorter carbon chain, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

[2-(aminomethyl)pyridin-3-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-7-6(5-10)2-1-3-9-7;;/h1-3,10H,4-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGRMDIGKOXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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